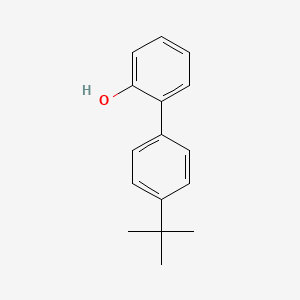
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% (4-CTTP) is a highly fluorinated pyridine derivative with a broad range of applications in both scientific research and industry. It is a colorless liquid with a pungent odor, and is soluble in common organic solvents such as methanol, ethanol, and dimethylsulfoxide. It has been used as a ligand in organometallic chemistry and as a reagent in organic synthesis. In addition, 4-CTTP has found use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
科学的研究の応用
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% is widely used in scientific research due to its unique properties. It has been used as a ligand in organometallic chemistry, as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% has been used in the synthesis of polymers and in the preparation of metal-organic frameworks.
作用機序
The mechanism of action of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% is not fully understood. However, it is believed that its unique properties are due to its highly fluorinated structure. The fluorine atoms in the molecule have strong electron-withdrawing properties, which makes it an effective ligand in organometallic chemistry and a reagent in organic synthesis. In addition, the fluorine atoms are highly electronegative, which makes it an effective catalyst in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% are not well understood. However, it is believed that its unique properties may have a variety of effects on the body. In particular, it has been suggested that 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% may be able to modulate the activity of enzymes and receptors, and may also be able to interact with cell membranes. In addition, it has been suggested that 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% may be able to interact with DNA and RNA, and may also be able to modulate gene expression.
実験室実験の利点と制限
The advantages of using 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% in laboratory experiments include its high purity, its low cost, and its availability in a variety of solvents. In addition, it is a highly fluorinated molecule, which makes it an effective ligand and reagent in organometallic and organic synthesis. However, there are some limitations to using 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% in laboratory experiments. For example, it is a highly volatile compound, which can make it difficult to handle and store. In addition, it is a highly reactive compound, which can make it difficult to control the reaction conditions.
将来の方向性
The future directions for 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% are numerous. For example, further research could be conducted to better understand its biochemical and physiological effects on the body. In addition, further research could be conducted to improve its synthesis methods, as well as to develop new applications for it in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Furthermore, further research could be conducted to develop new methods for its use in the synthesis of polymers and metal-organic frameworks. Finally, further research could be conducted to improve its handling and storage, and to develop new methods for its use in laboratory experiments.
合成法
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% can be synthesized in a variety of ways. The most common method is the reaction of 4-chloropyridine with trifluoromethyltrimethylsilane in the presence of a palladium catalyst, followed by aqueous workup. This method yields 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% in high yields and with high purity. Other methods for the synthesis of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% involve the reaction of 4-chloropyridine with trifluoromethyltrimethylchlorosilane, or the reaction of 4-chloropyridine with trifluoromethyltrimethoxysilane.
特性
IUPAC Name |
4-chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9ClF12N/c10-3-1(6(11,12)13)4(8(17,18)19)23-5(9(20,21)22)2(3)7(14,15)16 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWOQQBRYHPDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9ClF12N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

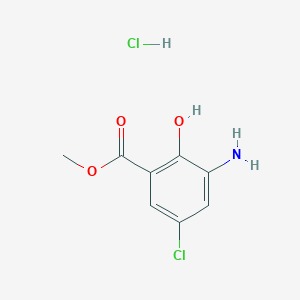

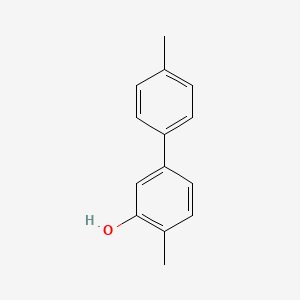
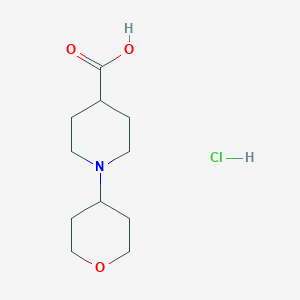

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
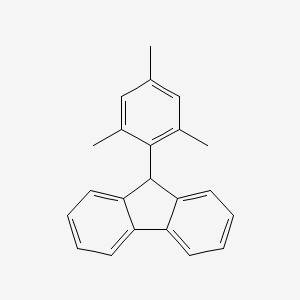
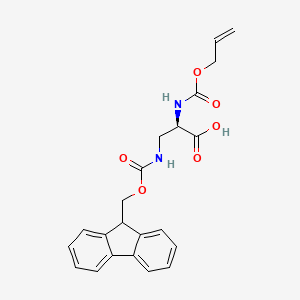
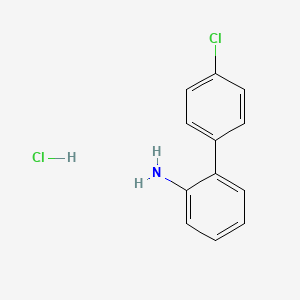
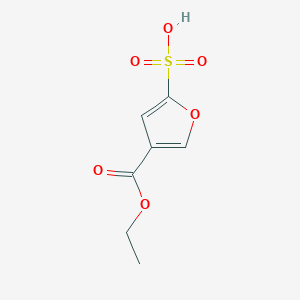
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)
